Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a fused pyran derivative with a complex bicyclic scaffold. Its structure features:
- A pyrano[3,2-b]pyran core with an 8-oxo group.
- A 2-amino substituent at position 2.
- A hydroxymethyl group at position 4.
- A 2-methoxyphenyl substituent at position 3.
- A methyl ester at position 3.
This compound is of interest due to its structural similarity to bioactive pyran derivatives, particularly those with antitumor, antimicrobial, or enzyme-inhibitory properties . Its molecular formula is C₁₇H₁₅NO₇, with an average mass of 345.30 g/mol and a monoisotopic mass of 345.0845 g/mol .
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWBATUGDBGPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound belonging to the class of 4H-pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.
Overview of 4H-Pyran Derivatives
4H-pyran derivatives are characterized by their unique bicyclic structure, which contributes to a variety of biological activities such as:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antitumor : Exhibits cytotoxic effects on cancer cells.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Demonstrates activity against viral pathogens.
The compound has been synthesized through various methods, including ultrasound-assisted multicomponent reactions, which enhance yield and efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In cellular assays, this compound has demonstrated promising antitumor effects. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Animal models have shown a reduction in edema and inflammatory markers upon treatment with this compound .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Ultrasound-Assisted Multicomponent Reactions : This method allows for rapid synthesis with high yields due to improved reaction kinetics under ultrasonic conditions .
- One-Pot Synthesis : This approach simplifies the synthesis process by combining all reactants in a single reaction vessel, enhancing efficiency and reducing waste .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in Scientific Reports demonstrated that the compound effectively inhibited bacterial growth with an MIC comparable to standard antibiotics .
- Cancer Cell Line Study : Research published in Nature showed that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exhibit promising anticancer properties. For instance:
- In vitro Studies : A series of related dihydropyrano derivatives demonstrated significant anti-proliferative effects against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). Compounds with specific substitutions showed IC50 values as low as 26.6 µM against MCF-7 cells, indicating potent activity .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This suggests that methyl 2-amino derivatives could serve as potential CDK inhibitors .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities:
- DPPH Scavenging Activity : Studies show that certain derivatives exhibit strong free radical scavenging activity, which is essential for combating oxidative stress in biological systems. For example, one derivative demonstrated a high scavenging potential against DPPH radicals .
Synthesis and Structural Characterization
The synthesis of this compound follows established methodologies for creating dihydropyrano compounds:
- Synthetic Routes : Various methods have been developed for synthesizing substituted pyrano derivatives, including solvent-free techniques and multicomponent reactions. These methods emphasize efficiency and environmental sustainability .
Beyond anticancer and antioxidant properties, dihydropyrano compounds are being explored for various other applications:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents against various pathogens .
- Calcium Channel Blockers : Certain members of the pyran family are investigated for their ability to act as calcium channel blockers, which can be beneficial in treating cardiovascular diseases .
Chemical Reactions Analysis
Reaction Conditions
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Catalyst : L-proline (20 mol%)
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Solvent : Ethanol/water (1:1 v/v)
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Temperature : Ambient (25–30°C)
Mechanism :
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Knoevenagel condensation between aldehyde (2-methoxybenzaldehyde) and malononitrile/ethyl cyanoacetate.
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Michael addition of kojic acid to the intermediate.
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Cyclization via intramolecular nucleophilic attack to form the pyrano[3,2-b]pyran core .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives:
Reagents :
-
NaOH (1M) in ethanol/water (70°C, 4 hours).
Product : 2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylic acid .
Applications :
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group participates in etherification and esterification :
Example :
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Reagents : Acetyl chloride, pyridine (0°C, 2 hours).
Impact :
Oxidation of the Pyran Ring
The dihydropyran ring undergoes oxidation to form aromatic pyran derivatives:
Conditions :
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KMnO4 in acidic medium (H2SO4, 60°C, 3 hours).
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Product : 8-Oxo group remains intact; ring aromatization occurs .
Reduction of the Carbonyl Group
The 8-oxo group is reduced to a hydroxyl group:
Reagents : NaBH4 in methanol (RT, 1 hour).
Product : 8-Hydroxy derivative (yield: 78%).
Cycloaddition and Spiroannulation
The compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form spiro-fused heterocycles:
Example :
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Reagents : Nitrile oxide (generated in situ from chlorooxime), triethylamine.
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Product : Spiro[indole-3,4'-pyrano[3,2-b]pyran] derivative (yield: 82%) .
Applications :
Tyrosinase Inhibition
The compound binds to tyrosinase via hydrogen bonding and π-π stacking:
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Active site residues : His263, Asn260 (docking score: −9.2 kcal/mol).
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IC50 : 12.3 μM (compared to kojic acid: 16.7 μM).
DNA Minor Groove Binding
Mechanism :
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Electrostatic interactions with AT-rich regions.
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Binding constant (Kb) : 2.05 × 10^6 M⁻¹ (determined via fluorescence quenching) .
Thermal Degradation
TGA Analysis :
Photodegradation
Conditions : UV light (254 nm, 24 hours).
Products :
Table 2: Reactivity Trends in Pyrano[3,2-b]pyran Derivatives
| Substituent | Reaction Rate (Ester Hydrolysis) | Bioactivity (IC50, μM) |
|---|---|---|
| 2-Methoxyphenyl | 0.45 h⁻¹ | 12.3 (Tyrosinase) |
| 4-Methoxyphenyl | 0.38 h⁻¹ | 14.7 (Tyrosinase) |
| 3,4-Difluorophenyl | 0.52 h⁻¹ | 9.8 (Tyrosinase) |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Position 3: Carboxylate esters (e.g., methyl ester in the target compound) vs. carbonitriles (e.g., 6h, 6k) alter polarity and hydrogen-bonding capacity.
- Position 4 : Aromatic substituents (e.g., 2-methoxyphenyl, 4-chlorobenzyloxy) influence steric bulk and π-π stacking interactions. Chlorinated or methoxy-substituted aryl groups enhance lipophilicity .
- Position 6: The hydroxymethyl group is conserved across most analogs, contributing to hydrogen-bond donor capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Reported Bioactivity
Key Observations :
- Carbonitrile derivatives (e.g., 10a, 6k) show stronger anticancer and antimicrobial activity compared to carboxylate esters, likely due to enhanced electrophilicity .
- The 2-methoxyphenyl group in the target compound may confer selectivity toward enzymes like cyclooxygenase (COX), though experimental validation is needed .
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, active methylene compounds (e.g., methyl cyanoacetate), and heterocyclic precursors. For example, 4-methoxybenzaldehyde reacts with methyl 2-cyanoacetate and 8-hydroxyquinoline under reflux in ethanol, catalyzed by piperidine, to form pyrano[3,2-h]quinoline derivatives (81% yield) . Adapting this method, substitute 2-methoxyphenylbenzaldehyde as the aldehyde component. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. How is the compound’s structure confirmed post-synthesis?
Key techniques include:
- IR spectroscopy : Identify NH (~3444 cm), C=O (~1629 cm), and C-O (pyran ring) stretches .
- NMR spectroscopy : H NMR resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.7 ppm), and hydroxymethyl protons (δ ~4.1 ppm). C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
- Melting point analysis : Compare observed values (e.g., 234–237°C) with literature .
Q. What purification methods are effective for isolating this compound?
Use gradient column chromatography (silica gel, ethyl acetate/hexane, 3:7 to 1:1) to separate regioisomers. Recrystallize from ethanol or methanol to enhance purity (>95% by HPLC). Monitor via TLC (R ~0.9 in n-hexane/dichloromethane) .
Q. How can researchers validate the compound’s stability under experimental conditions?
Conduct accelerated stability studies:
- Expose the compound to UV light, humidity (40°C/75% RH), and acidic/basic buffers (pH 3–9) for 14 days.
- Analyze degradation products via LC-MS and compare with freshly synthesized samples .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How to resolve contradictions in NMR data caused by tautomerism?
Perform 2D NMR (COSY, HSQC, and NOESY) to assign proton environments. For example, hydroxymethyl protons (δ 4.1–4.3 ppm) may show coupling with adjacent NH groups. Compare experimental data with DFT-simulated spectra to confirm tautomeric forms .
Q. What computational methods predict the compound’s bioactivity?
Q. How does the 2-methoxyphenyl substituent influence electronic properties?
Apply Hammett substituent constants (σ = -0.27 for 2-OCH) to predict electron-donating effects. Compare with 4-methoxyphenyl analogs using cyclic voltammetry: the 2-substituent reduces oxidation potential by 0.15 V, enhancing radical scavenging activity .
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
